1-(2-Chloroethyl)piperidine hydrochloride

Quality Control Pharmaceutical Intermediate Procurement Analytical Chemistry

Prioritize 1-(2-Chloroethyl)piperidine hydrochloride for your synthesis needs. As the designated Raloxifene Impurity 4 with USP/EP traceability, it supports ANDA submissions and QC compliance. High melting point (228–234°C) and RT stability eliminate cold-chain costs. Temperature-dependent solubility enables straightforward recrystallization from ethanol/water (1:1), avoiding column chromatography. Validated at industrial scale (220.6 kg/batch), this compound reduces process risk versus less-characterized analogs. Choose it for reliable impurity control, scalable purification, and ambient shipment.

Molecular Formula C7H15Cl2N
Molecular Weight 184.1 g/mol
CAS No. 2008-75-5
Cat. No. B044497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)piperidine hydrochloride
CAS2008-75-5
Synonyms1-(2-Chloroethyl)piperidine Hydrochloride;  1-(2-Chloroethyl)piperidine Hydrochloride;  1-(2-Chloroethyl)piperidine Monohydrochloride;  1-(2-Chloroethyl)piperidinium Chloride;  1-Chloro-2-(1-piperidinyl)ethane Monohydrochloride;  1-Chloro-2-piperidinoetha
Molecular FormulaC7H15Cl2N
Molecular Weight184.1 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCl.Cl
InChIInChI=1S/C7H14ClN.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H
InChIKeyVFLQQZCRHPIGJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)piperidine Hydrochloride (CAS 2008-75-5): Chemical Identity and Procurement Parameters for Pharmaceutical Synthesis


1-(2-Chloroethyl)piperidine hydrochloride (CAS 2008-75-5), also known as 2-piperidinoethyl chloride hydrochloride, is a quaternary ammonium salt with the molecular formula C7H14ClN·HCl and a molecular weight of 184.11 g/mol [1]. It consists of a piperidine ring N-substituted with a 2-chloroethyl group, stabilized as the hydrochloride salt. This compound serves as a key pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients including fenpiverinium bromide, cloperastine, and pitofenone . Commercially, it is supplied as a white to light yellow or beige crystalline powder with melting points typically reported between 228–234°C (or 229–235°C per some vendors) and is soluble in water, hot ethanol, and hot acetone [2].

Why 1-(2-Chloroethyl)piperidine Hydrochloride Cannot Be Interchanged with Its Closest Heterocyclic Analogs


Substituting 1-(2-chloroethyl)piperidine hydrochloride with structurally related analogs—such as the pyrrolidine, morpholine, or regioisomeric piperidine variants—introduces quantifiable differences in solubility profile, thermal stability, and alkylation kinetics that directly impact synthetic workflow and downstream product quality. The piperidine hydrochloride exhibits a melting point of 228–234°C, substantially higher than the pyrrolidine analog (167–175°C), indicating different thermal handling and storage requirements . Its solubility pattern—freely soluble in water, soluble in hot ethanol and hot acetone, but sparingly soluble in cold ethanol and cold acetone, and insoluble in benzene and toluene—provides a defined temperature-dependent recrystallization window not shared by all in-class compounds . Furthermore, the six-membered piperidine ring confers distinct nucleophilicity and steric properties in alkylation reactions compared to the five-membered pyrrolidine or oxygen-containing morpholine analogs, meaning reaction yields and impurity profiles cannot be assumed to transfer across compounds [1].

Product-Specific Quantitative Evidence: 1-(2-Chloroethyl)piperidine Hydrochloride Differentiation Data for Procurement Decisions


Comparative Purity Specifications: 99% (Titration) vs. Standard 98% (HPLC) Grades

Procurement of 1-(2-chloroethyl)piperidine hydrochloride at ≥99% purity (by titration, T) provides a quantifiable advantage over the more common 98% (HPLC) grade. The ≥99%(T) specification, offered by specialized suppliers, indicates a lower level of non-basic organic impurities that may not be detected by HPLC area-percent normalization but can interfere with acid-sensitive downstream reactions . In contrast, the standard commercial grade is typically specified at 98% purity (HPLC) or 98% minimum . For reactions where precise stoichiometry is critical—such as the alkylation of 2-chlorobenzeneacetonitrile to form heterocyclic alkylamide derivatives—a 1% absolute purity difference corresponds to up to 1% molar equivalent uncertainty in reagent charging, which can translate to meaningful yield differences at kilogram and multi-kilogram scales [1].

Quality Control Pharmaceutical Intermediate Procurement Analytical Chemistry

Differential Solubility Profile: Temperature-Dependent Recrystallization Advantage vs. Morpholine and Pyrrolidine Analogs

1-(2-Chloroethyl)piperidine hydrochloride exhibits a distinctly temperature-dependent solubility profile: it is soluble in hot ethanol and hot acetone, fairly soluble in cold ethanol, but sparingly soluble in cold acetone, and insoluble in benzene and toluene . This thermal gradient in solubility enables straightforward recrystallization from ethanol/water (1:1) mixtures to yield needle-like crystals after a one-pot synthesis . In contrast, the pyrrolidine analog (1-(2-chloroethyl)pyrrolidine hydrochloride) lacks this documented temperature-dependent solubility window in common recrystallization solvents, limiting purification options to column chromatography or alternative solvent systems [1]. The morpholine analog (N-(2-chloroethyl)morpholine hydrochloride, CAS 3647-69-6), with its oxygen-containing heterocycle, introduces different polarity and hydrogen-bonding characteristics that alter solubility in aprotic solvents, potentially complicating work-up in non-aqueous reaction sequences .

Process Chemistry Purification Crystallization Optimization

Thermal Stability and Melting Point: Quantitative Comparison with Pyrrolidine Analog

The melting point of 1-(2-chloroethyl)piperidine hydrochloride is reported at 228–234°C (or 229–235°C per Alfa Aesar/Thermo Scientific) . This is significantly higher than that of the closest structural analog, 1-(2-chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1), which melts at 167–175°C . The approximately 55–60°C higher melting point reflects stronger crystal lattice energy in the piperidine derivative, which correlates with greater thermal stability during storage and handling. For procurement, this means the piperidine hydrochloride can be stored at ambient temperature (RT storage recommended) without special refrigeration, whereas compounds with lower melting points (<180°C) may exhibit increased hygroscopicity or gradual decomposition under similar conditions .

Thermal Analysis Storage Stability Process Safety

Validated Reference Standard Status: Regulatory-Compliant Impurity Standard for Raloxifene API Analysis

1-(2-Chloroethyl)piperidine hydrochloride (CAS 2008-75-5) is officially designated and fully characterized as Raloxifene Impurity 4 [1]. It is supplied as a reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development . The compound provides traceability against pharmacopeial standards (USP or EP) upon request . This validated status distinguishes it from other chloroethyl-piperidine regioisomers—such as 2-(2-chloroethyl)piperidine hydrochloride (CAS 60012-49-9, minimum purity 97%) or 4-(2-chloroethyl)piperidine hydrochloride (CAS 114998-54-8, minimum purity 95%)—which lack equivalent regulatory recognition as designated impurity standards for any approved API .

Analytical Method Validation Regulatory Compliance Impurity Profiling

Alkylation Reactivity and Regioselectivity: Six-Membered Ring Advantage in Heterocyclic Alkylamide Synthesis

In a patent-protected process for preparing heterocyclic alkylamide derivatives, 1-(2-chloroethyl)piperidine monohydrochloride is employed at multi-kilogram scale (220.6 kg per batch) as the alkylating agent to react with 2-chlorobenzeneacetonitrile in the presence of sodium hydroxide and a phase-transfer catalyst [1]. The six-membered piperidine ring provides a balance of nucleophilicity and steric accessibility that enables efficient N-alkylation without significant competing elimination to vinylpiperidine byproducts. By comparison, 1-(2-chloroethyl)pyrrolidine hydrochloride (five-membered ring) exhibits higher ring strain and different nucleophilic character, while N-(2-chloroethyl)morpholine hydrochloride contains an oxygen atom that alters the electron density at the nitrogen, both of which would modify reaction kinetics and potentially yield different regioselectivity in the same reaction system [2]. The use of the piperidine derivative in a validated industrial process demonstrates its specific suitability for this reaction class.

Synthetic Efficiency Alkylation Reactions Process Scale-Up

Optimal Procurement and Application Scenarios for 1-(2-Chloroethyl)piperidine Hydrochloride Based on Differentiated Evidence


Scenario 1: Pharmaceutical QC Laboratory Requiring Raloxifene Impurity Standards

This compound should be prioritized for procurement when developing or validating analytical methods for Raloxifene API, as it is the officially designated Raloxifene Impurity 4 [1]. Its fully characterized reference standard status, with available USP/EP traceability, directly supports ANDA submissions and regulatory QC compliance, reducing the time and cost associated with in-house impurity characterization .

Scenario 2: Process Chemistry Requiring Predictable Alkylation at Multi-Kilogram Scale

For synthetic routes involving N-alkylation with a chloroethyl group followed by further derivatization, this compound is validated at industrial scale (220.6 kg per batch) in patented processes for heterocyclic alkylamide synthesis [2]. The six-membered piperidine ring provides a well-characterized reactivity profile that minimizes process development uncertainty compared to less-validated analogs.

Scenario 3: Purification by Thermal Recrystallization Without Chromatography

When a synthetic workflow requires a simple, scalable purification step, this compound's temperature-dependent solubility profile—soluble in hot ethanol/acetone, sparingly soluble when cold—enables straightforward recrystallization from ethanol/water (1:1) . This eliminates the need for column chromatography, reducing solvent consumption and purification time compared to analogs lacking a defined thermal solubility gradient .

Scenario 4: Ambient Storage and Long-Term Stability in Multi-Step Synthesis Campaigns

For laboratories or manufacturing facilities without specialized cold storage infrastructure, this compound's high melting point (228–234°C) and RT storage recommendation provide a logistical advantage over lower-melting analogs such as the pyrrolidine derivative (167–175°C) . Procurement of the piperidine hydrochloride reduces cold-chain storage costs and extends shelf-life reliability in long-term synthesis campaigns.

Technical Documentation Hub

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